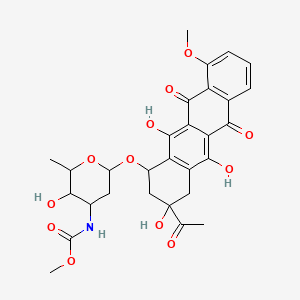

Rubomycin H

Description

Properties

CAS No. |

38942-79-9 |

|---|---|

Molecular Formula |

C29H31NO12 |

Molecular Weight |

585.6 g/mol |

IUPAC Name |

methyl N-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]carbamate |

InChI |

InChI=1S/C29H31NO12/c1-11-23(32)15(30-28(37)40-4)8-18(41-11)42-17-10-29(38,12(2)31)9-14-20(17)27(36)22-21(25(14)34)24(33)13-6-5-7-16(39-3)19(13)26(22)35/h5-7,11,15,17-18,23,32,34,36,38H,8-10H2,1-4H3,(H,30,37) |

InChI Key |

UREDLESXYCYDOH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)NC(=O)OC)O |

Appearance |

Solid powder |

Other CAS No. |

38942-79-9 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

daunomycin, N-carbmethoxy- daunorubicin, N-carbmethoxy- rubomycin H |

Origin of Product |

United States |

Foundational & Exploratory

Rubomycin H: An In-depth Technical Guide to an Anthracycline Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubomycin H, also known by its chemical name N-Carboxydaunorubicin methyl ester, is an anthracycline antibiotic.[1] It is isolated from Streptomyces coeruleorubidus and belongs to a class of potent chemotherapeutic agents used in the treatment of various cancers.[2][3] Anthracyclines, as a group, are among the most effective anticancer drugs ever developed and are utilized in the treatment of leukemias, lymphomas, and numerous solid tumors.[4] This guide provides a comprehensive overview of the available technical information on Rubomycin H, including its chemical properties, and places it within the broader context of related, well-studied anthracyclines for which more extensive data are available.

Physicochemical Properties of Rubomycin H

Quantitative data for Rubomycin H is primarily limited to its fundamental physicochemical properties. The following table summarizes the key identification and structural information for Rubomycin H.

| Property | Value | Reference |

| CAS Number | 38942-79-9 | [1][2][3] |

| Chemical Name | N-Carboxydaunorubicin methyl ester | [1] |

| Molecular Formula | C29H31NO12 | [1][2][5] |

| Molecular Weight | 585.56 g/mol | [2] |

| Exact Mass | 585.1846 | [2] |

| Elemental Analysis | C, 59.48%; H, 5.34%; N, 2.39%; O, 32.79% | [2] |

| Source | Isolated from Streptomyces coeruleorubidus | [2][3] |

Mechanism of Action: The Anthracycline Paradigm

-

DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the processes of DNA replication and transcription, leading to a halt in the cell cycle and subsequent apoptosis.

-

Topoisomerase II Inhibition: Anthracyclines form a stable ternary complex with DNA and the enzyme topoisomerase II. This complex prevents the re-ligation of DNA strands that have been cleaved by topoisomerase II, resulting in double-strand breaks. The accumulation of these breaks triggers a DNA damage response that ultimately leads to programmed cell death.

The following diagram illustrates the generalized signaling pathway for anthracycline-induced cytotoxicity.

Experimental Protocols

Detailed experimental protocols specifically for Rubomycin H are not widely published. However, the general methodology for the isolation and purification of anthracyclines from Streptomyces species can be described.

General Protocol for Anthracycline Isolation from Streptomyces coeruleorubidus

-

Fermentation: A pure culture of Streptomyces coeruleorubidus is inoculated into a suitable liquid fermentation medium containing sources of carbon, nitrogen, and mineral salts. The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including anthracyclines.

-

Extraction: After an appropriate fermentation period, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration. The anthracyclines are then extracted from both the mycelial cake and the supernatant using a water-immiscible organic solvent, such as chloroform or ethyl acetate, at an acidic pH.

-

Purification: The crude extract is concentrated under reduced pressure. The resulting residue is then subjected to a series of chromatographic techniques for purification. These may include:

-

Column Chromatography: Using silica gel or other suitable stationary phases with a gradient of solvents to separate the different anthracycline components.

-

Preparative Thin-Layer Chromatography (TLC): For further separation of closely related compounds.

-

High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure compounds.

-

-

Characterization: The purified compound is characterized using various spectroscopic methods to confirm its identity and structure. These include:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

-

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify functional groups and the chromophore.

-

The following diagram outlines a general workflow for this process.

Biological Activity and Toxicity Data (Comparative)

While specific IC50 and LD50 values for Rubomycin H are not available in the cited literature, comparative toxicity data for other rubomycins and related anthracyclines provide a valuable reference point for its potential biological activity. The following table summarizes LD50 values for doxorubicin, a closely related and extensively studied anthracycline.

| Compound | Test Animal | Route of Administration | LD50 (mg/kg) | Reference |

| Doxorubicin | Albino Mice | Intraperitoneal | 4.6 | [6] |

| Doxorubicin | Albino Mice | Intravenous | 12.5 | [6] |

| Doxorubicin | Albino Mice | Subcutaneous | 13.5 | [6] |

| Doxorubicin | Albino Mice | Oral | 570 | [6] |

A comparative study on the toxicity of carminomycin, rubomycin (daunorubicin), and adriamycin (doxorubicin) in mice indicated that the cumulative toxic properties of these compounds were similar after three injections. However, after five injections, adriamycin showed more pronounced cumulative toxicity.[7]

Clinical and Preclinical Studies

There is a lack of specific clinical or extensive preclinical trial data for Rubomycin H in the public domain. Research and development in the field of anthracyclines have largely focused on derivatives such as doxorubicin and daunorubicin, and more recently on liposomal formulations to mitigate cardiotoxicity. The absence of dedicated studies on Rubomycin H may suggest that it did not show significant advantages over other anthracyclines in early-stage research, or that its development was not pursued for other reasons.

Conclusion

Rubomycin H is a structurally defined anthracycline antibiotic with limited publicly available biological and clinical data. Its significance lies in its membership to a critical class of chemotherapeutic agents. For researchers and drug development professionals, Rubomycin H represents a component of the broader anthracycline landscape. Future investigations could focus on a direct comparison of Rubomycin H with clinically established anthracyclines to determine if its unique structural modifications offer any therapeutic advantages, such as altered efficacy, a different toxicity profile, or activity against resistant cancer cell lines. The methodologies and comparative data presented in this guide provide a foundational framework for such research endeavors.

References

- 1. KNApSAcK Metabolite Information - C00016729 [knapsackfamily.com]

- 2. medkoo.com [medkoo.com]

- 3. Cas No.38942-79-9 — TargetMol Chemicals [targetmol.com]

- 4. New anthracyclines, feudomycins, produced by the mutant from Streptomyces coeruleorubidus ME130-A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - Rubomycin h (C29H31NO12) [pubchemlite.lcsb.uni.lu]

- 6. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative toxicity of carminomycin, rubomycin and adriamycin in mice and experience with carminomycin in spontaneous tumors of dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Isolation of Rubomycin H from Streptomyces coeruleorubidus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and isolation of Rubomycin H, an anthracycline antibiotic produced by the bacterium Streptomyces coeruleorubidus. The document provides a comprehensive overview of the methodologies for fermentation of the microorganism, followed by the extraction, purification, and characterization of Rubomycin H. This guide is intended to serve as a valuable resource for researchers in natural product discovery, oncology, and antibiotic development, providing a foundational understanding of the processes involved in bringing a novel therapeutic agent from microbial culture to a purified and characterized state. While specific quantitative data from the original discovery is not fully available in the public domain, this guide compiles established protocols for analogous compounds and processes to provide a robust framework for replication and further research.

Introduction

Streptomyces coeruleorubidus is a species of bacteria belonging to the genus Streptomyces, which is renowned for its prolific production of a wide array of secondary metabolites, including many clinically significant antibiotics.[1][2] Among the bioactive compounds produced by S. coeruleorubidus is the Rubomycin complex, a group of anthracycline antibiotics.[1] Rubomycin H is a specific congener within this complex that has been isolated and structurally elucidated. Anthracyclines are a class of potent chemotherapeutic agents widely used in the treatment of various cancers, and the discovery of novel anthracyclines like Rubomycin H is of significant interest for identifying compounds with potentially improved efficacy and reduced side effects.

This guide will provide a detailed technical overview of the key stages in the discovery and isolation of Rubomycin H, from the cultivation of S. coeruleorubidus to the analytical characterization of the purified compound.

Fermentation of Streptomyces coeruleorubidus

The production of Rubomycin H is achieved through submerged fermentation of Streptomyces coeruleorubidus. The following protocol is based on established methods for the fermentation of Streptomyces species for the production of anthracyclines, such as daunorubicin.[3]

Culture Media

Successful fermentation requires optimized media for both the seed culture and the main production phase.

Table 1: Composition of Media for Streptomyces coeruleorubidus Fermentation

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10.0 | 20.0 |

| Soluble Starch | - | 20.0 |

| Soybean Meal | 15.0 | 25.0 |

| Yeast Extract | 5.0 | 5.0 |

| K2HPO4 | 1.0 | 1.0 |

| MgSO4·7H2O | 0.5 | 0.5 |

| NaCl | 3.0 | 3.0 |

| CaCO3 | 2.0 | 3.0 |

| (NH4)2SO4 | 2.0 | - |

| Trace Element Solution | 1.0 mL | 1.0 mL |

| pH | 7.0-7.2 | 7.0-7.2 |

Note: The trace element solution composition can vary but typically includes salts of iron, zinc, manganese, and copper.

Fermentation Protocol

-

Inoculum Preparation: A cryopreserved vial of Streptomyces coeruleorubidus is used to inoculate a 250 mL flask containing 50 mL of seed medium. The culture is incubated at 28°C on a rotary shaker at 220 rpm for 48-72 hours until a dense mycelial suspension is obtained.

-

Production Culture: The seed culture is then used to inoculate the production medium at a 5-10% (v/v) ratio. The production fermentation is carried out in a larger fermenter with controlled aeration and agitation.

-

Fermentation Parameters:

-

Temperature: 28-30°C

-

pH: Maintained between 6.8 and 7.4

-

Aeration: 1.0 vvm (volume of air per volume of medium per minute)

-

Agitation: 200-400 rpm

-

Duration: 7-10 days

-

-

Monitoring: The fermentation is monitored for pH, cell growth, and antibiotic production. The concentration of Rubomycin H can be estimated during the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC) analysis of small broth samples.

Isolation and Purification of Rubomycin H

Following fermentation, Rubomycin H is isolated from the fermentation broth, which contains a complex mixture of microbial cells, residual media components, and other secondary metabolites.

Extraction

-

Mycelial Separation: The fermentation broth is first centrifuged or filtered to separate the mycelial biomass from the culture supernatant.

-

Solvent Extraction: Rubomycin H, being an anthracycline, is typically found in both the mycelium and the supernatant.

-

The mycelium is extracted with an organic solvent such as acetone or methanol.

-

The supernatant is adjusted to a basic pH (around 8.0-8.5) and then extracted with a water-immiscible organic solvent like chloroform or ethyl acetate.

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification

The crude extract is subjected to chromatographic techniques to purify Rubomycin H.

-

Silica Gel Column Chromatography: The crude extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column. The column is then eluted with a solvent gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or HPLC.

-

Preparative HPLC: Fractions containing Rubomycin H are pooled, concentrated, and further purified by preparative reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or a buffer solution.

Characterization of Rubomycin H

The structure and purity of the isolated Rubomycin H are confirmed using various spectroscopic techniques.

Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of Rubomycin H. Note: Specific quantitative values for NMR and Mass Spectrometry are based on the original research by Fomicheva et al. (1992) and may not be fully available in public databases. The data presented here is a representative summary.

Table 2: Physicochemical and Spectroscopic Data for Rubomycin H

| Property | Value/Description |

| Molecular Formula | C28H31NO11 |

| Molecular Weight | 557.55 g/mol |

| Appearance | Reddish-orange powder |

| UV-Vis (MeOH) λmax | 236, 254, 290, 480, 495, 530 nm |

| ¹H NMR (CDCl₃) | Signals corresponding to an anthracycline core with a daunosamine sugar moiety. Characteristic aromatic, methoxy, and sugar protons would be observed. Specific chemical shifts are detailed in the primary literature. |

| ¹³C NMR (CDCl₃) | Signals confirming the presence of the tetracyclic quinone skeleton and the sugar unit. Specific chemical shifts are detailed in the primary literature. |

| Mass Spectrometry (HR-ESI-MS) | [M+H]⁺ ion corresponding to the calculated molecular weight. Fragmentation patterns would show loss of the sugar moiety and characteristic cleavages of the anthracycline ring. |

Signaling Pathway Context (Hypothetical)

While the specific cellular signaling pathways affected by Rubomycin H require further investigation, its mechanism of action is likely similar to other anthracyclines, which primarily involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the induction of apoptosis in cancer cells.

Conclusion

This technical guide provides a comprehensive framework for the discovery and isolation of Rubomycin H from Streptomyces coeruleorubidus. The methodologies outlined, from fermentation to purification and characterization, are based on established principles in natural product chemistry and antibiotic production. While access to the full primary data from the original discovery remains a limitation, the protocols and workflows presented here offer a robust starting point for researchers seeking to reinvestigate this and other related anthracycline antibiotics. Further studies are warranted to fully elucidate the pharmacological profile of Rubomycin H and to explore its potential as a therapeutic agent.

References

- 1. Streptomyces coeruleorubidus - Wikipedia [en.wikipedia.org]

- 2. Streptomyces coeruleorubidus | Type strain | DSM 40145, ATCC 13740, ATCC 23900, CBS 796.68, ETH 24205, IFO 12855, INA 12531/54, ISP 5145, JCM 4359, NBRC 12855, RIA 1132, BCRC 11463, CGMCC 4.1678, IFM 11211, IMET 42060, KCTC 1743, KCTC 1922, NBIMCC 1152, NCIMB 9620, NRRL B-2569, VKM Ac-576 | BacDiveID:15105 [bacdive.dsmz.de]

- 3. CN103642881B - Medium for producing daunorubicin by fermenting streptomyces peucetius or streptomyces coeruleorubidus and fermentation method - Google Patents [patents.google.com]

Rubomycin H: A Deep Dive into its Pharmacokinetics and Bioavailability

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific pharmacokinetic and bioavailability data for Rubomycin H. This guide, therefore, provides a comprehensive overview of the pharmacokinetic properties of the anthracycline class of antibiotics, to which Rubomycin H belongs. Data from well-studied anthracyclines, such as Daunorubicin (Rubomycin C) and Doxorubicin, are used as representative examples to infer the likely characteristics of Rubomycin H.

Introduction to Rubomycin H and the Anthracycline Class

Rubomycin H is an anthracycline antibiotic isolated from Streptomyces coeruleorubidus. It belongs to a class of potent chemotherapeutic agents widely used in the treatment of various cancers. The core of the anthracycline structure is a tetracyclic aglycone, which is glycosidically linked to an amino sugar. The mechanism of action for anthracyclines is primarily attributed to their ability to intercalate into DNA and inhibit the function of topoisomerase II, leading to DNA damage and apoptosis in cancer cells.

Understanding the pharmacokinetics (what the body does to the drug) and bioavailability (the extent and rate at which the active drug ingredient enters systemic circulation) of these compounds is critical for optimizing therapeutic efficacy and minimizing toxicity.

General Pharmacokinetics of Anthracyclines

Anthracyclines are typically administered intravenously due to poor oral bioavailability. Following administration, they exhibit a multi-compartmental pharmacokinetic profile, characterized by a rapid initial distribution phase followed by a slower elimination phase.[1]

Key Pharmacokinetic Characteristics:

-

Distribution: Anthracyclines are extensively distributed throughout the body, with high concentrations found in tissues such as the liver, lungs, heart, and kidneys.[1] Their large volume of distribution reflects significant tissue binding.

-

Metabolism: The liver is the primary site of metabolism for anthracyclines.[2] The most common metabolic pathway is the reduction of a side-chain ketone to a secondary alcohol, forming an active metabolite (e.g., doxorubicinol from doxorubicin).[1] Other metabolic reactions include cleavage of the glycosidic bond and enzymatic reduction.

-

Excretion: Biliary excretion is the major route of elimination for anthracyclines and their metabolites.[1] Renal excretion is generally a minor pathway.[3]

Quantitative Pharmacokinetic Data for Representative Anthracyclines

The following tables summarize key pharmacokinetic parameters for Daunorubicin and Doxorubicin in humans. These values can provide an estimate of the expected pharmacokinetic profile of Rubomycin H.

Table 1: Pharmacokinetic Parameters of Daunorubicin in Adult Patients

| Parameter | Value | Reference |

| Plasma Half-Life (t½) | ||

| - Initial (α-phase) | ~45 minutes | |

| - Terminal (β-phase) | 18.5 - 26.7 hours | |

| Volume of Distribution (Vd) | 600 - 1046 L/m² | |

| Plasma Clearance (CL) | 18.9 - 43.8 L/h/m² | |

| Primary Route of Elimination | Biliary | [1] |

Table 2: Pharmacokinetic Parameters of Doxorubicin in Adult Patients

| Parameter | Value | Reference |

| Plasma Half-Life (t½) | ||

| - Initial (α-phase) | ~5 minutes | [1] |

| - Second (β-phase) | ~1 hour | [1] |

| - Terminal (γ-phase) | 20 - 48 hours | [4][5] |

| Volume of Distribution (Vd) | 700 - 1100 L/m² | [5] |

| Plasma Clearance (CL) | 24 - 35 L/h/m² | [5] |

| Primary Route of Elimination | Biliary | [1] |

Bioavailability of Anthracyclines

The oral bioavailability of most anthracyclines, including Daunorubicin and Doxorubicin, is generally low and variable. This is attributed to poor absorption from the gastrointestinal tract and extensive first-pass metabolism in the liver.[6] Consequently, these drugs are almost exclusively administered intravenously for systemic therapy.

Experimental Protocols for Pharmacokinetic Studies

The following outlines a typical experimental protocol for determining the pharmacokinetic profile of an anthracycline antibiotic in a preclinical animal model, such as rats or rabbits.

Protocol: Intravenous Pharmacokinetic Study of an Anthracycline

-

Animal Model: Male Sprague-Dawley rats (250-300g) are cannulated in the jugular vein for blood sampling and the femoral vein for drug administration.

-

Drug Formulation: The anthracycline is dissolved in a suitable vehicle, such as sterile saline or a buffered solution, to the desired concentration.

-

Administration: A single intravenous bolus dose of the anthracycline is administered to the rats via the femoral vein.

-

Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein at predetermined time points (e.g., 0, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.

-

Bioanalytical Method: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS/MS) method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Visualizations

Signaling Pathway

Caption: Generalized mechanism of action for anthracycline antibiotics.

Experimental Workflow

References

- 1. Pharmacokinetics and metabolism of anthracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Drug Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Metabolism, excretion, and pharmacokinetics of [14C]INCB018424, a selective Janus tyrosine kinase 1/2 inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics and pharmacodynamics of doxorubicin in patients with small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Bioavailability of Drugs—The Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

The Dual Threat of Rubomycin H: A Technical Guide to its Mechanisms in DNA Intercalation and Topoisomerase II Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rubomycin H, an anthracycline antibiotic more commonly known as Daunorubicin, remains a cornerstone in the chemotherapeutic arsenal against various malignancies, particularly acute leukemias.[1][2] Its potent cytotoxic effects stem from a dual mechanism of action: the direct intercalation into DNA and the inhibition of topoisomerase II, a critical enzyme in maintaining DNA topology.[1][3] This technical guide provides an in-depth exploration of these core mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and cellular consequences of Rubomycin H activity. Understanding these intricate processes is paramount for the development of novel, more targeted anticancer therapies and for optimizing the clinical application of this powerful agent.

Introduction

The clinical efficacy of Rubomycin H (Daunorubicin) is intrinsically linked to its ability to disrupt fundamental cellular processes involving DNA. As a DNA intercalator, it inserts itself between the base pairs of the DNA double helix, causing structural distortions that impede DNA replication and transcription.[1][3] Concurrently, it acts as a topoisomerase II "poison," stabilizing the transient covalent complex formed between the enzyme and DNA.[1][2] This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering apoptotic cell death.[3][4] This guide will dissect these two interconnected mechanisms, providing the technical details necessary for researchers to further investigate and harness the therapeutic potential of this class of compounds.

DNA Intercalation: The Initial Insult

The planar aromatic ring structure of Rubomycin H is central to its ability to intercalate into DNA.[5] This process is driven by a combination of forces, including van der Waals interactions and hydrogen bonding, leading to a thermodynamically favorable association.[6]

Quantitative Data on DNA Intercalation

The affinity of Rubomycin H for DNA is a key determinant of its biological activity. The following table summarizes key quantitative parameters related to its DNA binding properties.

| Parameter | Value | Conditions | Reference |

| Binding Constant (Ka) | 0.10 - 0.12 x 106 M-1 | 37°C, 10% serum | [7] |

| Binding Site Size | ~2 adjacent G/C base pairs flanked by an A/T base pair | Crystallography | [1] |

| DNA Unwinding Angle | 8° | Crystallography | [1] |

| Binding Free Energy (ΔG) | -7.7 ± 0.3 kcal mol−1 | Experimental | [8] |

Experimental Protocol: Fluorescent Intercalator Displacement (FID) Assay

This assay indirectly measures the DNA binding affinity of a compound by monitoring the displacement of a fluorescent intercalator, such as ethidium bromide (EtBr), from DNA.

Materials:

-

Rubomycin H (Daunorubicin) solution of known concentration

-

Calf thymus DNA (ctDNA) solution

-

Ethidium bromide (EtBr) solution

-

Tris-HCl buffer (pH 7.4)

-

Fluorometer

Procedure:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer. The concentrations should be optimized to give a stable and measurable fluorescence signal.

-

Record the initial fluorescence emission of the ctDNA-EtBr complex at the appropriate excitation and emission wavelengths for EtBr (e.g., excitation ~520 nm, emission ~600 nm).

-

Add incremental amounts of the Rubomycin H solution to the ctDNA-EtBr mixture.

-

After each addition, allow the mixture to equilibrate and then record the fluorescence emission.

-

The displacement of EtBr by Rubomycin H will result in a quenching of the fluorescence signal.

-

The binding affinity can be calculated by analyzing the change in fluorescence as a function of the Rubomycin H concentration, often using a Scatchard plot or other appropriate binding models.[7]

Topoisomerase II Inhibition: The Fatal Lesion

Topoisomerase II enzymes are essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[9] They function by creating transient double-strand breaks, passing another DNA segment through the break, and then re-ligating the strands.[9] Rubomycin H interferes with this process by stabilizing the "cleavage complex," where the DNA is broken and covalently linked to the enzyme.[1][2]

Quantitative Data on Topoisomerase II Inhibition

The potency of Rubomycin H as a topoisomerase II inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50).

| Cell Line/Enzyme | IC50 Value | Assay Type | Reference |

| HL-60 (human promyelocytic leukemia) | 19 nM | Proliferation assay | [10] |

| Molt-4 (human T-cell leukemia) | 40 nM | Cell viability assay | [11] |

| L3.6 (human pancreatic cancer) | 400 nM | Cell viability assay | [11] |

| Topoisomerase IIα (human) | ~60 µM (as Dexrazoxane for comparison) | Decatenation assay | [12] |

Experimental Protocol: Topoisomerase II Decatenation Assay

This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a process that is inhibited by drugs like Rubomycin H.

Materials:

-

Human topoisomerase IIα enzyme

-

Kinetoplast DNA (kDNA), a network of catenated DNA circles

-

ATP

-

Reaction buffer (containing MgCl2)

-

Rubomycin H (Daunorubicin) solution of known concentrations

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Set up reaction tubes containing reaction buffer, ATP, and kDNA.

-

Add varying concentrations of Rubomycin H to the experimental tubes. Include a control tube with no inhibitor.

-

Initiate the reaction by adding human topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

-

Load the samples onto an agarose gel and perform electrophoresis.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

In the absence of an inhibitor, topoisomerase II will decatenate the kDNA, resulting in faster-migrating DNA circles. In the presence of Rubomycin H, the decatenation will be inhibited, and the kDNA will remain as a slower-migrating catenated network at the top of the gel. The IC50 value can be determined by quantifying the inhibition at different drug concentrations.[13]

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key molecular events in Rubomycin H's mechanism of action.

References

- 1. Daunorubicin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Daunorubicin? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Intercalation of daunomycin into stacked DNA base pairs. DFT study of an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-binding parameters of daunorubicin and doxorubicin in the conditions used for studying the interaction of anthracycline-DNA complexes with cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular mechanism and binding free energy of doxorubicin intercalation in DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic Inhibitors of Topoisomerase II Differently Modulate the Toxicity of Anthracyclines in Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Cytotoxic Effects of Daunorubicin (Rubomycin) on Tumor Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daunorubicin, also known as Rubomycin, is a potent anthracycline antibiotic widely utilized in chemotherapy for various hematological malignancies and solid tumors.[1][2][3] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the induction of apoptosis and cell cycle arrest in rapidly proliferating cancer cells. This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Daunorubicin on a range of tumor cell lines. It includes a compilation of quantitative data on its potency, detailed experimental protocols for key cytotoxicity and apoptosis assays, and visualizations of the critical signaling pathways implicated in its anticancer activity. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, pharmacology, and drug development.

Quantitative Analysis of Cytotoxicity

The cytotoxic potential of Daunorubicin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. These values are determined through various in vitro assays and can vary depending on the cell line, exposure time, and the specific assay employed.

Table 1: IC50 Values of Daunorubicin in Various Tumor Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay Method | Reference |

| A549 | Lung Carcinoma | Data not available in provided search results | |||

| HepG2 | Hepatocellular Carcinoma | Data not available in provided search results | |||

| HT29 | Colorectal Adenocarcinoma | Data not available in provided search results | |||

| K562 | Chronic Myelogenous Leukemia | Data not available in provided search results | |||

| L-5178/P | Mouse Lymphadenosis | Qualitative data on resistance | [4] |

Note: The provided search results did not contain specific IC50 values for Daunorubicin (Rubomycin) in the commonly cited cell lines. The table structure is provided as a template for data presentation.

Experimental Protocols

The following are detailed methodologies for common in vitro assays used to evaluate the cytotoxic effects of Daunorubicin.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), HT29 (colorectal adenocarcinoma), and K562 (chronic myelogenous leukemia) are commonly used.

-

Culture Medium: Cells are typically cultured in Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using trypsin-EDTA to detach adherent cells.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of Daunorubicin for 24, 48, or 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO) or isopropanol.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

-

Principle: Resazurin, a blue and non-fluorescent cell-permeable dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells. The fluorescence intensity is proportional to the number of viable cells.

-

Procedure:

-

Follow the same initial cell seeding and treatment steps as the MTT assay.

-

Add AlamarBlue reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.

-

Calculate cell viability and IC50 values.

-

Apoptosis Assays

-

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Procedure:

-

Treat cells with Daunorubicin for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Signaling Pathways and Mechanisms of Action

Daunorubicin exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA and inducing apoptotic cell death.

DNA Intercalation and Topoisomerase II Inhibition

The primary mechanism of action of Daunorubicin is its ability to intercalate into the DNA double helix, thereby obstructing the processes of replication and transcription. Furthermore, it stabilizes the complex between DNA and topoisomerase II, an enzyme that alters DNA topology. This leads to the accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

Caption: Core mechanism of Daunorubicin leading to apoptosis.

Induction of Apoptosis

The DNA damage induced by Daunorubicin activates intrinsic and extrinsic apoptotic pathways.

-

Intrinsic Pathway: DNA damage leads to the activation of p53, a tumor suppressor protein. p53, in turn, upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating caspases and executing apoptosis.

-

Extrinsic Pathway: Daunorubicin can also induce the expression of death receptors on the cell surface, such as Fas, which can be activated by their ligands to initiate the extrinsic apoptotic cascade.

Caption: Intrinsic and extrinsic apoptotic pathways induced by Daunorubicin.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of Daunorubicin.

Caption: A typical workflow for in vitro cytotoxicity studies.

Conclusion

Daunorubicin (Rubomycin) remains a cornerstone of chemotherapy due to its potent cytotoxic effects against a variety of cancer cells. Its primary mechanisms of action, centered on DNA damage and the induction of apoptosis, have been extensively studied. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers investigating the in vitro efficacy of this important anticancer agent. Further research is warranted to elucidate the full spectrum of its molecular targets and to develop strategies to overcome drug resistance.

References

- 1. Rubidomycin Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. pillintrip.com [pillintrip.com]

- 3. online-medical-dictionary.org [online-medical-dictionary.org]

- 4. [Effect of microbial and tumor cell adaptation to rubomycin on their uptake of rubomycin and carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Onslaught of Rubomycin H: A Technical Guide to its Targets and Cellular Pathway Disruptions

For Immediate Release

[City, State] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look at the molecular mechanisms of Rubomycin H, an anthracycline antibiotic. This whitepaper details the compound's primary molecular targets, the cellular pathways it affects, and provides a framework for the experimental validation of its activity. Given that the majority of scientific literature refers to this compound as Daunorubicin, this guide will use the more common nomenclature to ensure accessibility to the wealth of available research.

Rubomycin H, hereafter referred to as Daunorubicin, is a potent anti-neoplastic agent. Its efficacy stems from a multi-pronged attack on cancer cells, primarily targeting the machinery of DNA replication and repair. This guide synthesizes the current understanding of Daunorubicin's mode of action, presenting quantitative data, detailed experimental protocols, and visual representations of the complex biological processes involved.

Primary Molecular Targets

Daunorubicin's cytotoxic effects are initiated through direct interaction with two critical components of the cell's genetic machinery:

-

DNA Intercalation: Daunorubicin inserts itself between the base pairs of the DNA double helix.[1][2] This physical disruption interferes with the normal functions of DNA, such as replication and transcription, ultimately leading to cell cycle arrest and death. The affinity for intercalation is influenced by the DNA sequence, with a preference for certain base pair stacks.[1]

-

Topoisomerase II Inhibition: Daunorubicin is a potent inhibitor of Topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and chromosome segregation.[3][4] The drug stabilizes the complex formed between Topoisomerase II and DNA after the enzyme has created a double-strand break.[3] This prevents the re-ligation of the DNA strands, leading to an accumulation of DNA breaks and triggering apoptotic pathways.[3]

Affected Cellular Pathways

The interaction of Daunorubicin with its primary targets triggers a cascade of events that disrupt several fundamental cellular pathways:

-

Induction of Apoptosis: The extensive DNA damage caused by Daunorubicin is a powerful trigger for apoptosis, or programmed cell death. This can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5] The apoptotic response is often dose-dependent, with higher concentrations leading to a more rapid induction of cell death.[6][7] Key markers of apoptosis, such as caspase activation and DNA fragmentation, are readily observed in Daunorubicin-treated cells.[5][6]

-

Generation of Reactive Oxygen Species (ROS): Daunorubicin can undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[8][9][10] This oxidative stress can cause widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to the drug's cytotoxicity.[9]

-

Modulation of Signaling Pathways: Daunorubicin has been shown to influence key signaling pathways that regulate cell survival and proliferation. Notably, it can activate the PI3K/Akt pathway, which is typically associated with cell survival.[11] This activation might represent a cellular defense mechanism against the drug's cytotoxic effects and could be a factor in drug resistance.[11] Additionally, Daunorubicin can impact the MAPK/ERK signaling cascade, another critical regulator of cellular processes.[12][13]

Quantitative Data Summary

The cytotoxic and apoptotic effects of Daunorubicin have been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of Daunorubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| HL-60 | Acute Myeloid Leukemia | 2.52 | 24 | [14] |

| U937 | Acute Myeloid Leukemia | 1.31 | 24 | [14] |

| KG1a | Acute Myeloid Leukemia | 1.3 | 24 | [12] |

| KG-1 | Acute Myeloid Leukemia | Varies (less sensitive) | Not Specified | [15] |

| THP-1 | Acute Myeloid Leukemia | Varies (least sensitive) | Not Specified | [15] |

| Kasumi-1 | Acute Myeloid Leukemia | Varies (most sensitive) | Not Specified | [15] |

| HCT116 | Colorectal Cancer | 0.597 | Not Specified | [16] |

| HT29 | Colorectal Cancer | 0.547 | Not Specified | [16] |

| SNU283 | Colorectal Cancer | 0.6934 | Not Specified | [16] |

| DLD-1 | Colorectal Cancer | 25.55 | Not Specified | [16] |

| HCT8 | Colorectal Cancer | 34.93 | Not Specified | [16] |

| HCCLM3 | Hepatocellular Carcinoma | 7.42 | Not Specified | [13] |

| HepG2 | Hepatocellular Carcinoma | 21.15 | Not Specified | [13] |

| Huh7 | Hepatocellular Carcinoma | 28.93 | Not Specified | [13] |

| Bel7402 | Hepatocellular Carcinoma | 41.20 | Not Specified | [13] |

Table 2: Quantitative Analysis of Daunorubicin-Induced Apoptosis

| Cell Line | Treatment | Apoptotic Cells (%) | Time Point | Assay | Reference |

| MOLT-4 | 10 µM Daunorubicin | 27.48 ± 2.46 | 4 h recovery | Annexin V-FITC/PI | [5] |

| HCT116 | 0.5 µM Daunorubicin | Varies (dose-dependent increase) | 24 h | Annexin V-PI | [16] |

| HCT116 | 1 µM Daunorubicin | Varies (dose-dependent increase) | 24 h | Annexin V-PI | [16] |

| HL-60 | IC50 dose Daunorubicin | 4.42-fold increase | 24 h | Not Specified | [14] |

| U937 | IC50 dose Daunorubicin | 5.39-fold increase | 24 h | Not Specified | [14] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and processes described, the following diagrams have been generated using the DOT language.

Caption: Overview of Daunorubicin's mechanism of action.

Caption: Daunorubicin-induced apoptotic pathways.

Caption: Activation of the PI3K/Akt survival pathway by Daunorubicin.

Caption: Daunorubicin's influence on the MAPK/ERK signaling cascade.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the molecular effects of Daunorubicin.

DNA Intercalation Assay

A common method to assess DNA intercalation is through fluorescence-based assays.

-

Principle: The fluorescence of certain dyes, like ethidium bromide (EtBr), is enhanced upon intercalation into DNA. A compound that also intercalates will compete with the dye, leading to a decrease in fluorescence.

-

Protocol Outline:

-

Prepare a solution of double-stranded DNA (e.g., calf thymus DNA) and a fluorescent intercalating dye (e.g., ethidium bromide) in a suitable buffer.

-

Measure the baseline fluorescence of the DNA-dye complex.

-

Add increasing concentrations of Daunorubicin to the solution.

-

Measure the fluorescence at each concentration. A decrease in fluorescence indicates displacement of the dye by Daunorubicin, confirming intercalation.[17]

-

Topoisomerase II Inhibition Assay

The activity of Topoisomerase II can be measured by its ability to relax supercoiled plasmid DNA.

-

Principle: Topoisomerase II relaxes supercoiled DNA. Inhibitors of this enzyme will prevent this relaxation. The different topological forms of DNA (supercoiled, relaxed, and nicked) can be separated by agarose gel electrophoresis.

-

Protocol Outline:

-

Incubate supercoiled plasmid DNA with purified human Topoisomerase II alpha in the presence of ATP and an appropriate reaction buffer.

-

In parallel reactions, include varying concentrations of Daunorubicin.

-

Stop the reactions and separate the DNA topoisomers on an agarose gel.

-

Visualize the DNA bands. In the absence of the inhibitor, the supercoiled plasmid will be converted to relaxed forms. In the presence of Daunorubicin, the relaxation will be inhibited, and the supercoiled form will persist.[18]

-

Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

Flow cytometry is a powerful tool for quantifying apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Protocol Outline:

-

Treat cells with Daunorubicin for the desired time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark.

-

Analyze the stained cells by flow cytometry. The results will distinguish between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), and late apoptotic/necrotic cells (Annexin V+ and PI+).[5][19][20]

-

Detection of Reactive Oxygen Species (ROS)

Intracellular ROS levels can be measured using fluorescent probes.

-

Principle: Dyes such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) are non-fluorescent but are oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol Outline:

-

Treat cells with Daunorubicin.

-

Load the cells with DCFH-DA.

-

Incubate the cells to allow for de-esterification of the dye.

-

Measure the fluorescence of the cells using a fluorescence microplate reader or flow cytometry. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.[9][21][22]

-

This technical guide provides a foundational understanding of the molecular targets and cellular pathways affected by Rubomycin H (Daunorubicin). The presented data and protocols offer a starting point for further research into this important chemotherapeutic agent and for the development of novel anti-cancer strategies.

References

- 1. Intercalation of daunomycin into stacked DNA base pairs. DFT study of an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Daunorubicin - Wikipedia [en.wikipedia.org]

- 3. Daunorubicin is a Topoisomerase II Inhibitor with potent Antineoplastic Activities | MedChemExpress [medchemexpress.eu]

- 4. Daunorubicin | C27H29NO10 | CID 30323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Intrinsic and extrinsic apoptosis responses in leukaemia cells following daunorubicin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Relationship between daunorubicin concentration and apoptosis induction in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Oxidative Stress, Redox Signaling, and Metal Chelation in Anthracycline Cardiotoxicity and Pharmacological Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The phosphoinositide 3-kinase/Akt pathway is activated by daunorubicin in human acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological p38 MAPK inhibitor SB203580 enhances AML stem cell line KG1a chemosensitivity to daunorubicin by promoting late apoptosis, cell growth arrest in S-phase, and miR-328-3p upregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting enabled homolog with daunorubicin inhibits ERK1/2/c‐Fos pathway and suppresses hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ABT-737, Synergistically Enhances Daunorubicin-Mediated Apoptosis in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. miR-9 Enhances the Chemosensitivity of AML Cells to Daunorubicin by Targeting the EIF5A2/MCL-1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Topoisomerases inhibition and DNA binding mode of daunomycin–oligoarginine conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Apoptosis Protocols | USF Health [health.usf.edu]

- 20. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

- 21. Time dependent response of daunorubicin on cytotoxicity, cell cycle and DNA repair in acute lymphoblastic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. m.youtube.com [m.youtube.com]

In-depth Technical Guide: The Biological Activity of Rubomycin H Derivatives

A Note to the Reader:

Extensive research for scientific literature detailing the biological activity of specific Rubomycin H derivatives did not yield sufficient data to compile the comprehensive technical guide as requested. While the parent compound, Rubomycin H, is identified as an anthracycline antibiotic, there is a notable absence of published studies focusing on the synthesis, quantitative biological evaluation, and mechanism of action of its derivatives.

Therefore, to provide a valuable and technically detailed resource for researchers, scientists, and drug development professionals, this guide will focus on the biological activity of Daunorubicin (a closely related and extensively studied Rubomycin) and its derivatives . The principles, experimental methodologies, and signaling pathways discussed herein are highly relevant to the study of any novel anthracycline compound, including potential future derivatives of Rubomycin H.

Introduction to Daunorubicin and its Derivatives

Daunorubicin, also known as Rubomycin C, is a potent anthracycline antibiotic and a cornerstone of chemotherapy regimens for various hematological malignancies, particularly acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1] Its derivatives are synthesized with the aim of improving its therapeutic index by enhancing anti-tumor efficacy, reducing toxicity (especially cardiotoxicity), and overcoming drug resistance.

This guide provides a summary of the biological activity of Daunorubicin and its derivatives, with a focus on their mechanism of action, quantitative cytotoxicity data, relevant experimental protocols, and associated cellular signaling pathways.

Mechanism of Action

The primary anticancer mechanism of Daunorubicin and its derivatives involves the disruption of DNA replication and transcription in rapidly dividing cancer cells.[1][2][3] This is achieved through two principal actions:

-

DNA Intercalation: The planar aromatic ring structure of the anthracycline molecule inserts itself between the base pairs of the DNA double helix. This intercalation physically obstructs the action of DNA and RNA polymerases, thereby halting replication and transcription.

-

Topoisomerase II Inhibition: Daunorubicin stabilizes the complex formed between DNA and topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication. By preventing the re-ligation of the DNA strands, the drug leads to the accumulation of double-strand breaks, which triggers apoptotic cell death.[2]

The general mechanism of action is depicted in the following signaling pathway diagram.

Caption: General mechanism of action for Daunorubicin derivatives.

Quantitative Data on Biological Activity

The cytotoxic activity of Daunorubicin derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes representative IC50 values for Daunorubicin and some of its derivatives against various cancer cell lines.

| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Daunorubicin | OVCAR3 | Ovarian Cancer | 5.0 ± 0.6 | [4] |

| (±)-UB031 (Derivative) | OVCAR3 | Ovarian Cancer | 3.6 ± 0.2 | [4] |

| (±)-UB035 (Derivative) | OVCAR3 | Ovarian Cancer | 2.1 ± 0.2 | [4] |

| Doxorubicin | HeLa | Cervical Cancer | 0.311 (CCK-8) / 0.364 (RTCA) | [5] |

| N-(5,5-Diacetoxypent-1-yl)doxorubicin | CHO | Ovarian Cancer | Varies | [6] |

Note: The data presented is illustrative and derived from different studies. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Experimental Protocols

The evaluation of the biological activity of Daunorubicin derivatives involves a series of in vitro assays. Below are detailed methodologies for common experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the Daunorubicin derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours. Include untreated cells as a negative control and a vehicle control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Caption: Workflow for a typical MTT cytotoxicity assay.

Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)

This method distinguishes between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Protocol:

-

Cell Treatment: Treat cells with the Daunorubicin derivatives at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.

Signaling Pathways in Anthracycline-Induced Cell Death

The induction of apoptosis by Daunorubicin and its derivatives is a complex process involving multiple signaling pathways. The DNA damage caused by these agents activates a cascade of events that ultimately lead to programmed cell death. A simplified representation of this is the activation of the p53 tumor suppressor protein.

References

- 1. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow Cytometry Detection of Anthracycline-Treated Breast Cancer Cells: An Optimized Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, chemical hydrolysis and biological evaluation of doxorubicin carbamate derivatives for targeting cancer cell [redalyc.org]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Intensely potent doxorubicin analogues: structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Pharmacodynamic Profile of Rubomycin H: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the initial pharmacodynamic studies of Rubomycin H, also widely known as Daunorubicin. This document collates critical data on its mechanism of action, cellular effects, and impact on key signaling pathways, presenting it in a format tailored for researchers and professionals in drug development.

Core Pharmacodynamic Properties

Rubomycin H is an anthracycline antibiotic with potent antineoplastic activity. Its primary mechanism of action involves the disruption of DNA replication and transcription in rapidly dividing cancer cells. This is achieved through two principal interactions:

-

DNA Intercalation: Rubomycin H inserts itself between the base pairs of the DNA double helix. This intercalation unwinds the DNA and obstructs the normal functioning of enzymes involved in DNA processes.

-

Topoisomerase II Inhibition: The compound inhibits the activity of topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex, Rubomycin H prevents the re-ligation of the DNA strands, leading to double-strand breaks.

These actions culminate in the inhibition of nucleic acid and protein synthesis, ultimately leading to cell cycle arrest and apoptosis.

Quantitative In Vitro Efficacy

The cytotoxic and anti-proliferative effects of Rubomycin H have been quantified in various cancer cell lines, primarily acute myeloid leukemia (AML) lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug required to inhibit cell growth by 50%, are summarized below.

| Cell Line | Drug | Incubation Time (h) | IC50 (µM) | Reference |

| THP-1 | Daunorubicin | 48 | ~1.5 | |

| KG-1 | Daunorubicin | 48 | ~1.0 | |

| HL-60 | Daunorubicin | 48 | ~0.5 | |

| Kasumi-1 | Daunorubicin | 48 | ~0.25 |

Key Signaling Pathways Modulated by Rubomycin H

Beyond its direct interaction with DNA, Rubomycin H influences several intracellular signaling pathways that govern cell survival and death.

Apoptosis Induction Pathways

Rubomycin H is a potent inducer of apoptosis. This programmed cell death is triggered through multiple signaling cascades:

-

JNK and PI3K/AKT Pathways: Studies have shown that Rubomycin H activates the pro-apoptotic JNK (c-Jun N-terminal kinase) signaling pathway while simultaneously inactivating the pro-survival PI3K/AKT pathway in muscle-derived stem cells. This dual action shifts the cellular balance towards apoptosis.

-

Ceramide Generation: In leukemic cell lines, Rubomycin H stimulates the hydrolysis of sphingomyelin, leading to the generation of ceramide. Ceramide acts as a second messenger in a signaling pathway that initiates apoptosis.

Figure 1: Rubomycin H induced apoptosis signaling.

DNA Damage Response Pathway

The inhibition of topoisomerase II by Rubomycin H leads to the accumulation of DNA double-strand breaks. This triggers a DNA damage response, often involving the activation of the ATM (Ataxia-Telangiectasia Mutated) and Chk2 signaling pathway, which can lead to cell cycle arrest, typically at the G2/M phase, and apoptosis.

Figure 2: DNA damage response pathway initiated by Rubomycin H.

Detailed Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from a study investigating the chemosensitivity of AML cell lines to Daunorubicin.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Rubomycin H in cancer cell lines.

Materials:

-

AML cell lines (e.g., THP-1, KG-1, HL-60, Kasumi-1)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin

-

Rubomycin H (Daunorubicin), dissolved in DMSO

-

96-well plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed the AML cells in 96-well plates at a density of 10,000 cells per well.

-

Prepare serial dilutions of Rubomycin H in culture medium to achieve a range of final concentrations.

-

Add the different concentrations of Rubomycin H to the wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 48 hours.

-

Following incubation, add 10 µL of the CCK-8 solution to each well.

-

Incubate the plates for an additional 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and plot the results against the drug concentration to determine the IC50 value.

Topoisomerase II Inhibition Assay (DNA Decatenation)

This protocol is a generalized method based on the principles of topoisomerase II activity assays.

Objective: To assess the inhibitory effect of Rubomycin H on the decatenating activity of topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Kinetoplast DNA (kDNA) - a network of catenated DNA circles

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Rubomycin H at various concentrations

-

Loading buffer (containing a tracking dye and glycerol)

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator

Procedure:

-

Prepare reaction mixtures containing assay buffer, kDNA, and varying concentrations of Rubomycin H. Include a no-drug control and a no-enzyme control.

-

Initiate the reaction by adding topoisomerase IIα to each tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Add loading buffer to each sample.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated (substrate) and decatenated (product) DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Inhibition is observed as a decrease in the amount of decatenated DNA in the presence of Rubomycin H compared to the no-drug control.

DNA Intercalation Assay (Ethidium Bromide Displacement)

This is a standard fluorescence-based assay to measure the binding of a compound to DNA.

Objective: To determine the DNA intercalating ability of Rubomycin H by measuring the displacement of ethidium bromide.

Materials:

-

Calf thymus DNA

-

Ethidium bromide

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Rubomycin H at various concentrations

-

Fluorometer

Procedure:

-

Prepare a solution of DNA and ethidium bromide in the assay buffer. Allow it to incubate to ensure stable fluorescence from the DNA-ethidium bromide complex.

-

Measure the initial fluorescence of the solution.

-

Add increasing concentrations of Rubomycin H to the solution.

-

After each addition, allow the mixture to equilibrate and then measure the fluorescence.

-

DNA intercalation by Rubomycin H will displace the ethidium bromide, leading to a quenching of the fluorescence.

-

Plot the decrease in fluorescence against the concentration of Rubomycin H to determine the binding affinity.

Experimental Workflow for In Vitro Pharmacodynamic Analysis

Figure 3: Workflow for in vitro pharmacodynamic characterization.

Methodological & Application

Protocol for the Preparation of Rubomycin H Solutions for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubomycin H is an anthracycline antibiotic with potential applications in cancer research. Accurate and reproducible in vitro assays are critical for evaluating its efficacy and mechanism of action. This document provides a detailed protocol for the preparation of Rubomycin H solutions to ensure consistency and reliability in experimental outcomes. The following guidelines are based on the known properties of Rubomycin H and established protocols for closely related anthracycline compounds, such as daunorubicin.

Materials and Equipment

Materials:

-

Rubomycin H powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile phosphate-buffered saline (PBS), pH 7.2

-

Sterile cell culture medium (e.g., DMEM, RPMI-1640)

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

Equipment:

-

Analytical balance

-

Vortex mixer

-

Calibrated micropipettes

-

Laminar flow hood or biological safety cabinet

-

Refrigerator (2-8°C)

-

Freezer (-20°C)

Quantitative Data Summary

The following tables provide key quantitative information for the preparation of Rubomycin H solutions.

Table 1: Properties of Rubomycin H

| Property | Value |

| Molecular Weight | 585.56 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in DMSO |

Table 2: Recommended Storage Conditions for Rubomycin H

| Form | Storage Temperature | Duration | Notes |

| Powder | -20°C | Long-term | Protect from light and moisture. |

| 0-4°C | Short-term | Protect from light and moisture. | |

| Stock Solution (in DMSO) | -20°C | Up to 3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |

| 0-4°C | Days to weeks | For immediate use. Protect from light. |

Experimental Protocols

Preparation of a 10 mM Rubomycin H Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of Rubomycin H, which can be serially diluted to desired working concentrations.

Methodology:

-

Equilibration: Allow the vial of Rubomycin H powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: In a sterile environment (e.g., a chemical fume hood), accurately weigh the desired amount of Rubomycin H powder using an analytical balance. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 5.86 mg of Rubomycin H.

-

Dissolution: Transfer the weighed powder to a sterile microcentrifuge tube. Add the calculated volume of cell culture-grade DMSO to achieve a final concentration of 10 mM.

-

Mixing: Vortex the solution thoroughly until the Rubomycin H powder is completely dissolved. The solution should be clear and free of particulates.

-

Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

Preparation of Working Solutions for In Vitro Assays

Working solutions are prepared by diluting the stock solution in a suitable sterile aqueous buffer or cell culture medium immediately before use.

Methodology:

-

Thawing: Thaw a single aliquot of the 10 mM Rubomycin H stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium or PBS to achieve the desired final concentrations for your assay. It is recommended to prepare intermediate dilutions to ensure accuracy.

-

Final DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should be included in all experiments.

-

Immediate Use: Use the freshly prepared working solutions immediately. Due to the potential for degradation of anthracyclines in aqueous solutions, it is not recommended to store working dilutions for extended periods. Studies on related anthracyclines have shown degradation can occur within 10-20 hours in cell culture media[1].

Important Considerations:

-

Light Sensitivity: Rubomycin H, like other anthracyclines, may be light-sensitive. All steps involving the handling of Rubomycin H solutions should be performed with protection from direct light. Use amber-colored tubes or wrap tubes in aluminum foil.

-

pH Stability: Anthracyclines can be unstable at a pH greater than 8. Ensure that the pH of the final working solution in cell culture medium is within the optimal range for cell growth and compound stability.

-

Aseptic Technique: Maintain sterile conditions throughout the preparation process to prevent microbial contamination of your cell cultures.

Visualizations

Experimental Workflow for Rubomycin H Solution Preparation

Caption: Workflow for preparing Rubomycin H solutions.

Signaling Pathway of Anthracycline Antibiotics

Caption: Mechanism of action of anthracyclines.

References

Application Notes and Protocols for Inducing an Immune Response in Murine Models with Rubomycin H (Daunorubicin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rubomycin H, with its active compound Daunorubicin, is an anthracycline antibiotic traditionally used in chemotherapy for its potent cytotoxic effects against various cancers. Emerging research has highlighted its capacity to induce a specific form of cancer cell death known as immunogenic cell death (ICD). This process transforms dying cancer cells into an in-situ vaccine, stimulating a robust anti-tumor immune response. These application notes provide a comprehensive overview and detailed protocols for utilizing Rubomycin H to induce such an immune response in murine models, a critical step in the preclinical evaluation of its immunomodulatory potential and the development of novel cancer immunotherapy strategies.

ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying tumor cells, which act as adjuvants to activate the innate and adaptive immune systems. Key DAMPs include the surface exposure of calreticulin (CRT), the release of high mobility group box 1 (HMGB1), and the secretion of adenosine triphosphate (ATP). These molecules collectively promote the maturation of dendritic cells (DCs), their presentation of tumor antigens to T cells, and the subsequent priming of a tumor-specific T cell response.

Data Presentation

The following tables summarize quantitative data from studies investigating the induction of ICD markers by Daunorubicin in cancer cell lines.

Table 1: In Vitro Induction of Calreticulin (CRT) Exposure

| Cell Line | Daunorubicin Concentration | Treatment Duration | % of CRT Positive Cells (or Fold Increase) | Reference |

| Primary Human AML Blasts | 0.5 µM | Overnight | Robust upregulation observed | [1] |

| Human Prostate Cancer Cells (PC3) | Not Specified | Not Specified | Increased expression of CRT on the cell surface | [2] |

Note: While the data on primary human AML blasts is not from a murine model, it provides strong evidence of Daunorubicin's ability to induce this key ICD marker.

Table 2: In Vitro Release of Extracellular ATP (eATP)

| Cell Line | Daunorubicin Concentration | Treatment Duration | eATP Concentration / Fold Increase | Reference |

| Murine Leukemia (WEHI-3B) | 100 ng/ml | 48 hours | Higher than vehicle and ara-C treated cells | [3] |

| Human Cervical Cancer (HeLa) | 200 nM | 48 hours | ~3-fold increase (272 ± 25 nM) | [4] |

| Human Neuroblastoma (IMR-32) | 200 nM | 48 hours | ~15-fold increase (71 ± 9 nM) | [4] |

| Human Breast Cancer (MCF-7) | 200 nM | 48 hours | ~5-fold increase (351 ± 29 nM) | [4] |

Table 3: In Vivo Daunorubicin Dosage in Murine Models

| Murine Model | Cancer Type | Daunorubicin Dosage | Administration Route | Outcome Measured | Reference |

| Immunodeficient Mice | Colorectal Carcinoma | 1 mg/kg, weekly | Intravenous (i.v.) | Antitumor activity | [5] |

| AKR Mice | Transplanted Leukemia | 0.2 mg/mouse (four times, 12-36h intervals) | Not Specified | Leukemia cell survival | [6] |

| BALB/c Mice | WEHI-3 Leukemia | 0.5 mg/kg, every 48h (in combination) | Intraperitoneal (i.p.) | Survival |

Experimental Protocols